![molecular formula C28H18N4O2 B1499866 7,10,21,24-tetrazanonacyclo[17.9.2.22,5.03,15.04,12.06,10.016,29.020,24.026,30]dotriaconta-1(29),2,4(12),5(31),6,13,15,17,19(30),20,27-undecaene-11,25-dione](/img/structure/B1499866.png)
7,10,21,24-tetrazanonacyclo[17.9.2.22,5.03,15.04,12.06,10.016,29.020,24.026,30]dotriaconta-1(29),2,4(12),5(31),6,13,15,17,19(30),20,27-undecaene-11,25-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisimidazo[2,1-a:2’,1’-a’]anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-dione (mixture with cis-isomer) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its rigid, planar structure, which contributes to its stability and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisimidazo[2,1-a:2’,1’-a’]anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-dione typically involves a multi-step process. One common method includes the condensation of appropriate aromatic diamines with anhydrides or imides under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, with the addition of a catalyst like phosphoric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bisimidazo[2,1-a:2’,1’-a’]anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Bisimidazo[2,1-a:2’,1’-a’]anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices
Mechanism of Action
The mechanism of action of Bisimidazo[2,1-a:2’,1’-a’]anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes. In optoelectronic applications, its planar structure facilitates efficient charge transport and light absorption, making it suitable for use in organic photovoltaic cells and light-emitting diodes .
Comparison with Similar Compounds
Similar Compounds
- Bisbenzimidazo[2,1-a:2’,1’-a’]anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-10,21-dione
- N,N’-Diphenylglyoxaline-3,4,9,10-perylenetetracarboxylic acid diacidamide
Uniqueness
Bisimidazo[2,1-a:2’,1’-a’]anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-dione stands out due to its unique electronic properties and stability, which make it particularly suitable for applications in organic electronics and as a research tool in biological studies .
Properties
Molecular Formula |
C28H18N4O2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
7,10,21,24-tetrazanonacyclo[17.9.2.22,5.03,15.04,12.06,10.016,29.020,24.026,30]dotriaconta-1(29),2,4(12),5(31),6,13,15,17,19(30),20,27-undecaene-11,25-dione |
InChI |
InChI=1S/C28H18N4O2/c33-27-19-8-4-16-14-2-6-18-24-20(28(34)32-12-10-30-26(18)32)7-3-15(22(14)24)13-1-5-17(23(19)21(13)16)25-29-9-11-31(25)27/h1,3-8,19H,2,9-12H2 |
InChI Key |
TWJLGWSFFDPSBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C3C=CC4=C5C3=C(C2=N1)C=CC5=C6C=CC7=C8C6=C4CC=C8C9=NCCN9C7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



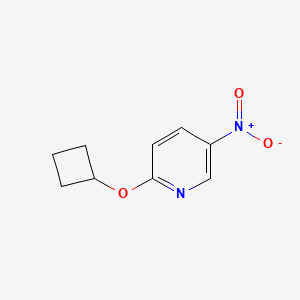
![tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate](/img/structure/B1499792.png)
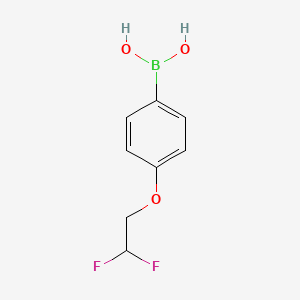
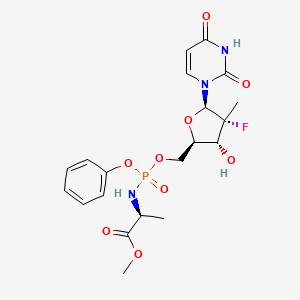
![Thiazolo[4,5-c]pyridin-4-amine](/img/structure/B1499795.png)
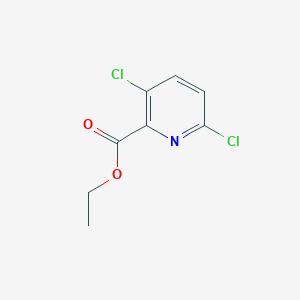
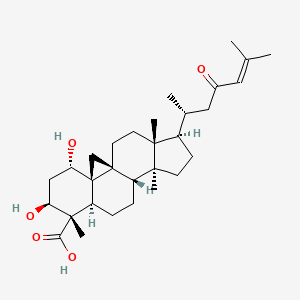
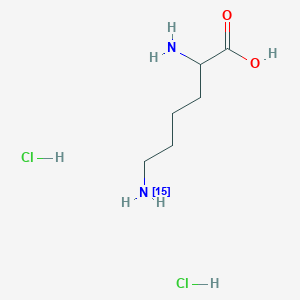
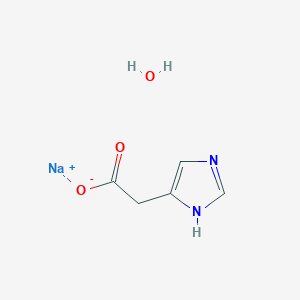
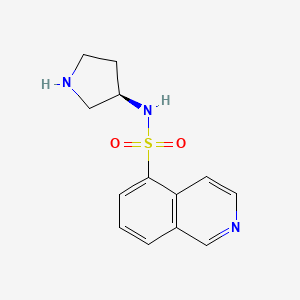
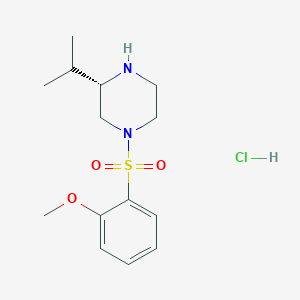
![2-Bromoimidazo[2,1-b]thiazole](/img/structure/B1499811.png)
![Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1499812.png)
